molecular formula C11H10ClF3N4S B2757675 5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 339010-63-8

5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2757675
CAS No.: 339010-63-8
M. Wt: 322.73
InChI Key: IVJHUNBSVMNNOX-UHFFFAOYSA-N
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Description

The compound 5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is an advanced chemical intermediate designed for research and development. Its structure incorporates a 1,2,4-triazole-3-thione scaffold, a heterocyclic system recognized for its versatile binding properties and significant potential in medicinal chemistry and drug discovery . Derivatives of 1,2,4-triazole-3-thione are extensively investigated for a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects . The presence of multiple nucleophilic centers within the triazole-thione core, specifically the exocyclic sulfur atom and endocyclic nitrogen atoms, offers researchers broad opportunities to develop novel derivatives and explore their interactions with biological targets . Furthermore, such nitrogen-containing heterocycles are of growing interest in material science, particularly for exploring nonlinear optical (NLO) properties in the development of novel optoelectronic materials . This compound serves as a key building block for scientists working in pharmaceutical development and advanced materials research.

Properties

IUPAC Name

3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N4S/c1-5(9-17-18-10(20)19(9)2)8-7(12)3-6(4-16-8)11(13,14)15/h3-5H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJHUNBSVMNNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. It often starts with the formation of the pyridine derivative through halogenation and the introduction of the trifluoromethyl group. Subsequent steps may involve coupling reactions to attach the triazole and thiol groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be scaled up using continuous flow chemistry to optimize yield and efficiency. Advanced catalytic processes and precise reaction monitoring are essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

  • Reduction: : Reduction reactions, using agents like sodium borohydride, can modify specific functional groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, allowing for the introduction or replacement of functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, molecular oxygen.

  • Reducing agents: : Sodium borohydride.

  • Substitution reagents: : Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products vary based on the reaction type. For instance, oxidation might yield sulfoxides or sulfones, while reduction might lead to alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial properties. Triazole derivatives have been extensively studied for their efficacy against various pathogens:

  • Bacterial Inhibition : Research indicates that compounds within the triazole class can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related triazole compounds exhibit minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .
  • Antifungal Properties : The compound has also demonstrated activity against common fungal pathogens such as Candida albicans. This is particularly relevant given the rising incidence of antifungal resistance in clinical settings. The mechanism of action often involves disruption of fungal cell membrane synthesis .

Agricultural Applications

In agriculture, triazole compounds are commonly utilized as fungicides due to their ability to inhibit fungal growth. The specific compound under discussion has potential applications in crop protection:

  • Fungicidal Activity : Studies suggest that triazole derivatives can be effective against a range of plant pathogens, including those causing leaf spot diseases and root rot. Their mode of action typically involves inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Medicinal Chemistry

The structural characteristics of 5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol make it a candidate for further exploration in medicinal chemistry:

  • Anticancer Potential : Some studies have indicated that triazole compounds may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity and may improve bioavailability, making it a candidate for anticancer drug development .

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the efficacy of triazole derivatives:

StudyFindings
Gümrükçüoğlu et al. (2023)Investigated novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showing promising antimicrobial activities against bacteria and fungi .
Antimicrobial ScreeningA series of synthesized triazoles were tested for antimicrobial activity using agar-well diffusion methods; several compounds showed significant inhibition zones against target pathogens .
Agricultural Application StudyTrials demonstrated that specific triazole fungicides significantly reduced disease severity in crops affected by fungal pathogens .

Mechanism of Action

This compound interacts with biological molecules primarily through its functional groups, which can form hydrogen bonds, van der Waals forces, and ionic interactions. It may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3-chloro-5-(trifluoromethyl)pyridine substituent introduces strong electron-withdrawing effects, enhancing metabolic stability compared to compounds with simple chlorophenyl groups (e.g., ).
  • The ethyl linker in the target compound provides conformational flexibility, unlike rigid azavinyl or benzylideneamino groups in analogues .

Biological Activity

5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on available literature.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H12ClF3N4S
  • Molecular Weight : Approximately 325.76 g/mol

This triazole derivative features a thiol group, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that 1,2,4-triazoles exhibit considerable antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.125 μg/mL
Compound BE. coli0.250 μg/mL
This compoundS. aureus, E. coliTBD

The exact MIC for the compound remains to be established in comparative studies.

Antifungal Activity

The antifungal potential of triazoles is well-documented. Studies have shown that derivatives like 1,2,4-triazoles can inhibit fungal growth effectively . The presence of the thiol group may enhance this activity through various mechanisms such as disrupting fungal cell wall synthesis or function.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the triazole ring can significantly influence biological activity. For instance:

  • Electron-Donating Groups : The presence of electron-donating groups on the triazole ring has been linked to enhanced antibacterial and antifungal activities .
  • Alkyl Chain Length : Variations in alkyl chain length attached to the nitrogen atoms can alter potency; longer chains may reduce activity .

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial properties. The study found that compounds with similar structural features to this compound demonstrated promising results against resistant strains of bacteria .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, often starting with heterocyclic precursors. For example, thiol-containing triazoles can be synthesized via nucleophilic substitution or condensation reactions. A validated approach includes using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C for 1 hour. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Optimization requires adjusting molar ratios of intermediates (e.g., chloropyridinyl derivatives and triazole-thiol precursors) and testing alternative catalysts (e.g., Amberlyst-15) to improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : The thiol (-SH) proton typically appears as a singlet at δ 13.5–14.0 ppm, while the pyridinyl and triazole protons resonate between δ 7.0–8.5 ppm. Methyl groups (e.g., 4-methyl on the triazole) show peaks near δ 3.0–3.5 ppm .
  • IR : The S-H stretch is observed at 2550–2600 cm⁻¹, and C=N/C=S vibrations in the triazole ring appear at 1500–1600 cm⁻¹ .
  • LC-MS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, polarizing adjacent bonds and enhancing the electrophilicity of the pyridine ring. This can be quantified via density functional theory (DFT) calculations (e.g., Mulliken charges or electrostatic potential maps) . Experimentally, the group stabilizes intermediates in nucleophilic aromatic substitution reactions, as seen in analogues like 3-chloro-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for analogous triazole-thiol derivatives?

  • Methodological Answer : Discrepancies often arise from variations in purification methods or solvent systems. For example:
  • Recrystallization Solvents : Using ethanol vs. aqueous acetic acid can lead to differences in yield due to solubility thresholds of byproducts .
  • Catalyst Efficiency : Bleaching Earth Clay (pH 12.5) may outperform basic resins (e.g., Amberlite) in PEG-400 by reducing side reactions .
    Systematic DOE (Design of Experiments) approaches, including Taguchi or response surface methodology, are recommended to isolate critical variables .

Q. What computational strategies are effective for predicting biological activity or ADME properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cytochrome P450 or kinases. For example, pyridinyl-triazole derivatives show affinity for ATP-binding pockets due to their planar heterocycles .
  • ADME Prediction : SwissADME or pkCSM can assess bioavailability, highlighting the impact of the thiol group on metabolic stability (e.g., susceptibility to glutathione conjugation) .

Q. What mechanistic insights explain the reactivity of the thiol group in nucleophilic or radical reactions?

  • Methodological Answer : The thiol (-SH) group participates in thiol-disulfide exchange or Michael addition reactions. For instance:
  • Radical Scavenging : Electron paramagnetic resonance (EPR) studies using DPPH or ABTS radicals quantify antioxidant potential, with rate constants correlated to substituent effects (e.g., -CF₃ vs. -Cl) .
  • Alkylation Reactions : Reactivity with α,β-unsaturated carbonyls can be monitored via UV-Vis spectroscopy, with rate enhancements observed in polar aprotic solvents (e.g., DMF) .

Q. How does substitution on the pyridine or triazole ring alter physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :
  • logP Prediction : Replace the 3-chloro-5-(trifluoromethyl)pyridine moiety with electron-rich substituents (e.g., 4-methoxyphenyl) to increase hydrophobicity. Computational tools like MarvinSketch or ACD/Labs provide logP estimates .
  • Solubility Testing : Use shake-flask methods with HPLC quantification. For example, analogues with 4-methyl groups exhibit lower aqueous solubility (0.1–0.5 mg/mL) compared to hydroxylated derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.